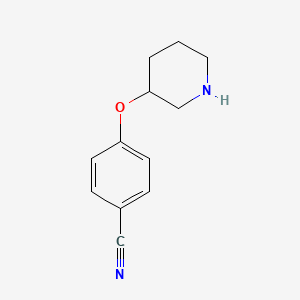

4-(3-Piperidinyloxy)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-3-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBKWCFPFFJUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660435 | |

| Record name | 4-[(Piperidin-3-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-34-7 | |

| Record name | 4-[(Piperidin-3-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 3 Piperidinyloxy Benzonitrile

Advanced Synthetic Routes to 4-(3-Piperidinyloxy)benzonitrile

The construction of this compound can be achieved through several strategic synthetic approaches. These methods primarily involve the formation of the ether linkage between the benzonitrile (B105546) and piperidine (B6355638) rings.

Nucleophilic Aromatic Substitution (SNAr) Strategies for the Piperidinyloxy Moiety

A principal and highly effective method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy leverages the electron-withdrawing nature of the nitrile (-CN) group, which activates the aromatic ring for nucleophilic attack, particularly at the para position where the substitution occurs. wikipedia.orgmasterorganicchemistry.com

The reaction typically involves the coupling of 3-hydroxypiperidine (B146073) with an activated benzonitrile derivative, most commonly 4-fluorobenzonitrile (B33359) or 4-chlorobenzonitrile. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached. masterorganicchemistry.com The reaction is generally carried out in the presence of a base to deprotonate the hydroxyl group of 3-hydroxypiperidine, forming a more nucleophilic alkoxide intermediate.

General Reaction Scheme: The alkoxide of 3-hydroxypiperidine attacks the carbon atom bearing the halogen on the 4-halobenzonitrile ring, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequent elimination of the halide ion restores the aromaticity of the ring and yields the final product.

Table 1: Conditions for SNAr Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-Fluorobenzonitrile | 3-Hydroxypiperidine | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | High |

| 4-Chlorobenzonitrile | 3-Hydroxypiperidine | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) (MeCN) | Reflux | Moderate to High |

Note: The yields are qualitative descriptions based on typical outcomes for such reactions.

Alternative Cyclization and Coupling Reactions for Benzonitrile and Piperidine Ring Formation

Beyond direct SNAr strategies, alternative methodologies can be envisioned for the assembly of this compound. These routes might involve the formation of one of the ring systems at a later stage of the synthesis.

One such alternative is the Mitsunobu reaction . This reaction allows for the conversion of a primary or secondary alcohol to various functional groups, including ethers, under mild, neutral conditions. In this context, it would involve the reaction of 4-cyanophenol with 3-hydroxypiperidine in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). nih.gov While effective, this method often requires careful purification to remove phosphorus-containing byproducts.

Another approach involves radical cyclization to form the piperidine ring. This advanced strategy would start with an acyclic precursor containing the 4-cyanophenoxy moiety and a suitably functionalized nitrogen-containing chain. A 6-exo radical cyclization could then be initiated to construct the piperidine ring system, potentially offering control over stereochemistry. nih.gov

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The 3-position of the piperidine ring in this compound is a stereocenter. Therefore, the compound exists as a pair of enantiomers: (R)-4-(3-Piperidinyloxy)benzonitrile and (S)-4-(3-Piperidinyloxy)benzonitrile. The synthesis of a single enantiomer, a critical process in medicinal chemistry, requires a stereoselective approach. ethz.ch

The most direct method for obtaining enantiomerically pure product is to start with an enantiomerically pure reactant, a strategy known as using the chiral pool . ethz.ch Commercially available (R)-3-hydroxypiperidine or (S)-3-hydroxypiperidine can be used in the SNAr reaction described in section 2.1.1. This approach effectively transfers the stereochemistry of the starting material to the final product.

Alternatively, a racemic mixture of 3-hydroxypiperidine can be used, and the resulting racemic this compound can be separated into its constituent enantiomers through chiral resolution . This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives) followed by separation via crystallization, or by using chiral chromatography.

More complex asymmetric syntheses could involve the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity in the formation of the C-O bond or in the construction of the piperidine ring itself. google.comgoogle.com

Functional Group Interconversions on the Benzonitrile Moiety

The benzonitrile portion of the molecule offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Nitrile Group Transformations (e.g., Hydrolysis, Reduction to Amines, Tetrazole Formation)

The cyano group is susceptible to several important transformations.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Vigorous acidic (e.g., H₂SO₄/H₂O, heat) or basic (e.g., NaOH/H₂O, heat) conditions will typically lead to the formation of 4-(3-piperidinyloxy)benzoic acid. Milder, controlled conditions can be used to stop the reaction at the intermediate amide stage, yielding 4-(3-piperidinyloxy)benzamide.

Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel or Pd/C). vanderbilt.edu This produces [4-(3-piperidinyloxy)phenyl]methanamine, a valuable intermediate for further functionalization.

Tetrazole Formation: A particularly significant transformation is the [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source to form a tetrazole ring. This is often accomplished by heating the nitrile with sodium azide (NaN₃) in a polar aprotic solvent, sometimes with an additive like triethylammonium (B8662869) chloride or zinc bromide to catalyze the reaction. google.com The resulting product, 5-[4-(3-piperidinyloxy)phenyl]-1H-tetrazole, is considered a bioisostere of a carboxylic acid.

Table 2: Key Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Full Hydrolysis | H₃O⁺, heat or OH⁻, heat | Carboxylic Acid |

| Partial Hydrolysis | H₂O₂, base or MnO₂, acid | Amide |

| Reduction | LiAlH₄ or H₂, Raney Ni | Primary Amine |

Electrophilic Aromatic Substitution Reactions on the Benzonitrile Ring

The benzene (B151609) ring itself can undergo electrophilic aromatic substitution (EAS), although the reactivity and regioselectivity are governed by the two existing substituents: the para-oriented cyano group and the piperidinyloxy group. masterorganicchemistry.com

The piperidinyloxy group (-O-R) is an ether linkage and acts as a powerful activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. The cyano group (-CN) is a strongly deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. uci.edupharmdguru.com

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would be expected to yield 4-(3-piperidinyloxy)-3-nitrobenzonitrile. lumenlearning.com

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would yield 3-bromo-4-(3-piperidinyloxy)benzonitrile.

Friedel-Crafts Reactions: Acylation or alkylation would also be directed to the 3-position, though the deactivating nature of the ring may require harsh conditions which could lead to side reactions. masterorganicchemistry.com

Chemical Modifications and Derivatization of the Piperidine Ring

The piperidine ring in this compound is a key site for introducing structural diversity, which can significantly influence the pharmacological properties of the resulting derivatives.

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental in the synthesis of a wide array of derivatives.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through various methods. A common approach involves the reaction of this compound with an alkyl halide in the presence of a base. researchgate.net Typical bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF). researchgate.net For instance, the reaction with an alkyl bromide or iodide in acetonitrile can proceed smoothly at room temperature. researchgate.net The choice of base and solvent is crucial to optimize the reaction yield and minimize potential side reactions, such as the formation of quaternary ammonium (B1175870) salts. In a study on structurally similar 4-methoxy-3-(piperidin-4-yl)oxy benzamides, N-alkylation was successfully performed using a standard displacement reaction with an alkyl bromide, cesium carbonate (Cs₂CO₃), and potassium iodide (KI) in DMF. nih.gov

N-Acylation: The piperidine nitrogen can also be acylated to form amides. This is typically accomplished by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) (NEt₃) or pyridine (B92270). reddit.comrsc.org These reactions are generally high-yielding and proceed under mild conditions. For more complex substrates or when the corresponding acyl chlorides are unstable, alternative acylating agents such as N-acylbenzotriazoles can be employed. researchgate.net In the context of related compounds, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has been utilized as a coupling agent for the formation of amide bonds from carboxylic acids. nih.gov

A summary of representative N-alkylation and N-acylation reactions on piperidine-containing scaffolds is presented below:

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkylpiperidine | researchgate.net |

| N-Alkylation | Alkyl bromide, Cs₂CO₃, KI, DMF | N-Alkylpiperidine | nih.gov |

| N-Acylation | Acyl chloride, NEt₃, Toluene | N-Acylpiperidine | reddit.com |

| N-Acylation | Carboxylic acid, HATU, Base | N-Acylpiperidine | nih.gov |

Oxidative transformations of the piperidine ring can lead to the formation of various functional groups, although direct oxidation of the piperidine moiety in this compound is not extensively documented in the readily available literature. However, general methods for the oxidation of piperidines can be considered. For instance, photoinduced oxidation of related aromatic amines can lead to the formation of radical cations, which can then undergo further reactions. rsc.org The oxidative cleavage of C=C bonds within a piperidine precursor can also be a route to functionalized piperidine derivatives. Such transformations often employ oxidizing agents like osmium tetroxide (OsO₄) followed by sodium periodate (B1199274) (NaIO₄), or ozonolysis. These methods, while powerful, would require careful substrate design if applied to a molecule as complex as this compound to ensure selectivity.

Direct halogenation of the piperidine ring can be challenging due to the reactivity of the amine and the potential for multiple substitution products. A more controlled approach often involves the synthesis of piperidine derivatives from pre-halogenated building blocks. For example, syntheses of piperidine-fused tetrahydropyrans have shown that halogenated arenes on the piperidine nitrogen are well-tolerated, allowing for late-stage diversification through cross-coupling reactions. nih.gov

Alternatively, specific positions on the piperidine ring can be functionalized through multi-step sequences. For instance, a four-component reaction has been developed for the synthesis of 3-iodoindoles, which involves an iodination step using N-iodosuccinimide (NIS) on an intermediate indole (B1671886) anion. nih.gov While not directly on a piperidine ring, this illustrates a strategy for introducing halogens onto a heterocyclic system. The synthesis of optically active 3-substituted piperidines has also been achieved via ring expansion of pyrrolidine (B122466) precursors, allowing for the introduction of various substituents, including fluorine. ewha.ac.kr

Catalytic Approaches in the Synthesis and Derivatization of this compound

Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective pathways for bond formation.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are central to the synthesis and derivatization of molecules like this compound.

Copper-Catalyzed Reactions: Copper catalysis is particularly prominent for C-N bond formation, often referred to as the Ullmann condensation or Chan-Lam coupling. These reactions can be used to couple the piperidine nitrogen with aryl halides or boronic acids. beilstein-journals.orgrsc.org For example, copper(II) acetate (B1210297) has been used to catalyze the N-arylation of aliphatic amines with arylboronic acids. reddit.com More recent protocols have even demonstrated copper-catalyzed N-arylation in water, highlighting the development of more environmentally friendly methods. beilstein-journals.org Copper catalysis is also effective for the N-arylation of other nitrogen-containing heterocycles like imidazoles. sigmaaldrich.com

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. These can be employed to form C-C or C-N bonds on either the benzonitrile or the piperidine portion of the molecule, provided a suitable handle (e.g., a halogen) is present. For instance, palladium-catalyzed reactions of nih.govbeilstein-journals.org-benzotriazin-4(3H)-ones have been used to synthesize ortho-methylated benzamides. nih.gov Palladium-catalyzed carbene coupling reactions have also been developed for the synthesis of complex cyclic systems. organic-chemistry.orgnih.gov The presence of a cyano group on the benzonitrile ring can also be achieved through palladium-catalyzed cyanation reactions. researchgate.net

A summary of relevant metal-catalyzed coupling reactions is provided below:

| Catalyst | Reaction Type | Substrates | Product Feature | Reference |

| Copper | N-Arylation | Amine, Aryliodonium ylide | C-N Bond | beilstein-journals.orgbeilstein-journals.org |

| Copper | N-Arylation | Aliphatic amine, Arylboronic acid | C-N Bond | reddit.com |

| Palladium | Denitrogenative Coupling | Benzotriazinone, Organoaluminum reagent | C-C Bond | nih.gov |

| Palladium | Carbene Coupling | N-Sulfonylhydrazone, Aryl halide | C-C Bond | organic-chemistry.org |

While metal catalysis is dominant, organocatalytic and biocatalytic approaches are gaining increasing attention due to their potential for mild reaction conditions and high enantioselectivity. The synthesis of benzonitriles can be achieved through visible-light-assisted organophotoredox catalysis, converting alcohols or methyl arenes to the corresponding nitriles. researchgate.net The cycloaddition of benzonitrile oxide, generated in situ, to alkenes is another example of a reaction that can be influenced by the reaction conditions to achieve regio- and face-selectivity, a domain where organocatalysis could play a role. rsc.org Although specific applications of organocatalysis or biocatalysis directly to the synthesis or derivatization of this compound are not widely reported, the principles of these fields offer promising avenues for future research, particularly in the asymmetric synthesis of chiral derivatives.

Advanced Structural Elucidation and Conformational Analysis of 4 3 Piperidinyloxy Benzonitrile

Spectroscopic Characterization Beyond Basic Identification

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure and dynamic conformational behavior of molecules in solution. For 4-(3-Piperidinyloxy)benzonitrile, NMR studies are crucial for determining the preferred conformation of the piperidine (B6355638) ring and its orientation relative to the benzonitrile (B105546) moiety.

The piperidine ring can exist in two primary chair conformations, with the substituent at the 3-position being either axial or equatorial. The energy difference between these conformers and the rate of interconversion can be investigated using advanced NMR experiments. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish proton-proton and proton-carbon correlations, respectively, aiding in the unambiguous assignment of all signals in the spectrum.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about through-space proximity of protons. This data is instrumental in determining the relative orientation of the piperidine and benzonitrile rings and the preferred conformation of the piperidine ring. For instance, the observation of NOEs between specific protons on the piperidine ring and the aromatic protons of the benzonitrile ring would indicate a folded conformation. The study of related piperidine-containing structures has shown that both piperidine rings often adopt chair conformations.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties This table presents expected chemical shift ranges based on the analysis of similar molecular structures. Actual values can vary based on solvent and experimental conditions.

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (ortho to -CN) | 7.5 - 7.7 | 110 - 115 |

| Aromatic Protons (ortho to -O) | 6.9 - 7.1 | 160 - 165 |

| Piperidine Proton (at C3) | 4.5 - 4.8 | 70 - 75 |

| Piperidine Protons (adjacent to N) | 2.8 - 3.2 | 45 - 50 |

| Piperidine Protons (other) | 1.5 - 2.2 | 20 - 35 |

| Nitrile Carbon | - | 118 - 120 |

| Aromatic Carbon (ipso to -CN) | - | 100 - 105 |

A characteristic and strong absorption band for the nitrile (C≡N) stretching vibration is expected in the IR spectrum, typically appearing around 2220-2230 cm⁻¹. The precise position of this band can be sensitive to the electronic environment and any intermolecular interactions, such as hydrogen bonding involving the nitrile nitrogen.

The ether linkage (Ar-O-C) will give rise to characteristic asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretch is typically observed in the region of 1200-1250 cm⁻¹, while the symmetric stretch appears at lower wavenumbers, around 1020-1080 cm⁻¹. The presence of the piperidine ring will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes at lower frequencies.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the benzene (B151609) ring and the C≡N bond are often strong in the Raman spectrum. Comparative analysis of IR and Raman spectra can help in a more complete assignment of the vibrational modes of the molecule. Studies on related benzonitrile derivatives have utilized both experimental and theoretical calculations to assign vibrational frequencies.

Table 2: Key Vibrational Frequencies for this compound This table outlines the expected vibrational frequencies for the key functional groups in the molecule.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2230 | Strong (IR) |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200 |

Chiral Resolution and Stereochemical Assignment

The resolution of the racemic mixture of this compound into its individual enantiomers and the unambiguous assignment of their absolute configurations are crucial for understanding its chemical and biological behavior. This section outlines the key methodologies for achieving these objectives.

Methods for Enantiomeric Separation and Purity Determination

The separation of enantiomers and the determination of enantiomeric purity are fundamental steps in the characterization of chiral molecules like this compound. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary technique for this purpose. Additionally, nuclear magnetic resonance (NMR) spectroscopy, in conjunction with chiral solvating agents, offers a powerful method for assessing enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the analytical and preparative separation of enantiomers. nih.goveijppr.com The separation is achieved by exploiting the differential interactions between the enantiomers of the analyte and a chiral stationary phase (CSP). phenomenex.com For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov These phases, for example, cellulose tris(3,5-dimethylphenylcarbamate), can create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. nih.gov

The development of a successful chiral HPLC method involves screening various CSPs and optimizing the mobile phase composition. nih.gov Both normal-phase (using eluents like hexane (B92381) and isopropanol) and reversed-phase (using aqueous-organic mobile phases) chromatography can be explored. sigmaaldrich.com The choice of mobile phase modifiers, such as acidic or basic additives, can also significantly influence the separation. phenomenex.com

Illustrative Chiral HPLC Separation Parameters for a Piperidine Derivative:

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 mm i.d. × 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min |

This table illustrates typical parameters for the chiral separation of a piperidine-containing compound and does not represent actual experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy is a powerful tool for determining the enantiomeric purity of a chiral sample. While enantiomers are indistinguishable in a standard achiral solvent, their NMR spectra can be resolved by the addition of a chiral solvating agent (CSA). unipi.itnih.gov The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to observable differences in their chemical shifts (anisochronism). koreascience.kr

For this compound, which contains a basic nitrogen atom in the piperidine ring and a polar nitrile group, various CSAs could be effective. These include derivatives of binaphthol or chiral acids that can interact with the analyte through hydrogen bonding or dipole-dipole interactions. frontiersin.orgscispace.com The enantiomeric excess (ee) can be accurately determined by integrating the signals corresponding to each diastereomeric complex in the ¹H or ¹³C NMR spectrum. koreascience.kr

Hypothetical ¹H NMR Data for Enantiomeric Purity Determination:

| Analyte Proton | Chemical Shift (ppm) - (R)-enantiomer complex | Chemical Shift (ppm) - (S)-enantiomer complex | Chemical Shift Difference (Δδ) (ppm) |

| Piperidine H-3 (methine) | 4.65 | 4.72 | 0.07 |

| Aromatic (ortho to -CN) | 7.62 | 7.65 | 0.03 |

This table presents hypothetical NMR data illustrating the chemical shift non-equivalence induced by a chiral solvating agent. This does not represent actual experimental data for this compound.

Absolute Configuration Assignment using Spectroscopic and Diffraction Techniques

Once the enantiomers are separated, determining their absolute configuration (the actual three-dimensional arrangement of atoms) is essential. X-ray crystallography and chiroptical spectroscopy are the definitive methods for this purpose.

X-ray Crystallography

Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute configuration of a chiral molecule. nih.govnih.gov This technique requires the formation of a high-quality single crystal of one of the enantiomers, often as a salt with a chiral acid or base of known absolute configuration. The diffraction pattern of the crystal allows for the precise determination of the spatial arrangement of all atoms in the molecule. thieme-connect.de

The absolute configuration is typically determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. researchgate.net The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute configuration. A value close to 0 indicates a correct assignment, while a value near 1 suggests the opposite enantiomer. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. sns.it The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration.

To assign the absolute configuration using VCD, the experimental spectrum of an enantiomer is compared to the theoretically predicted spectrum. researchgate.net The theoretical spectrum is calculated using quantum chemical methods, such as density functional theory (DFT), for a specific enantiomer (e.g., the R- or S-configuration). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the enantiomer under investigation. This method is particularly useful when suitable single crystals for X-ray analysis cannot be obtained.

Computational Chemistry and Theoretical Studies on 4 3 Piperidinyloxy Benzonitrile

Quantum Mechanical Studies

Quantum mechanical studies, particularly those utilizing Density Functional Theory (DFT), offer a fundamental understanding of the electronic nature of 4-(3-Piperidinyloxy)benzonitrile.

The electronic properties of this compound are largely dictated by the interplay between the electron-withdrawing benzonitrile (B105546) group and the electron-donating piperidinyloxy moiety. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity.

Theoretical studies on similar aryl piperidinyl ethers suggest that the HOMO is typically localized on the piperidine (B6355638) ring and the oxygen atom of the ether linkage, reflecting their higher electron density and propensity to act as electron donors. research-nexus.netmaxapress.comresearchgate.net Conversely, the LUMO is expected to be concentrated on the benzonitrile ring, a consequence of the electron-withdrawing nature of the nitrile group. This separation of the frontier molecular orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For comparison, DFT calculations on related benzonitrile derivatives have shown how substituents can modulate this gap. nist.gov

| Parameter | Description | Expected Localization in this compound |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the piperidine ring and ether oxygen |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily on the benzonitrile ring |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Influences chemical reactivity and stability |

The electrostatic potential surface (ESP) provides a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the ESP is expected to show a region of negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, indicating their role as hydrogen bond acceptors. The nitrogen atom of the piperidine ring would also exhibit a negative potential. In contrast, positive potential (blue) regions are anticipated around the hydrogen atoms of the piperidine ring and the aromatic ring.

Charge distribution analysis, often performed using methods like Mulliken or Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom. In piperidine, the nitrogen atom carries a significant negative charge, making it a nucleophilic center. researchgate.net Similarly, the nitrogen of the benzonitrile group will also be a site of negative charge, though its basicity is significantly lower than that of the piperidine nitrogen.

| Atomic Site | Expected Partial Charge | Implication for Reactivity |

| Piperidine Nitrogen | Negative | Nucleophilic center, primary site of protonation |

| Nitrile Nitrogen | Negative | Weakly basic, potential for coordination |

| Ether Oxygen | Negative | Hydrogen bond acceptor |

| Aromatic Hydrogens | Positive | Potential for weak intermolecular interactions |

| Piperidine Hydrogens | Positive | Potential for hydrogen bonding |

The presence of two nitrogen atoms in this compound—one in the piperidine ring and one in the nitrile group—raises the question of their relative basicities. Proton affinity (PA) is a measure of the gas-phase basicity of a molecule.

Computational studies have consistently shown that the proton affinity of piperidine is significantly higher than that of benzonitrile. nih.govnih.govresearchgate.net This indicates that the piperidine nitrogen is the primary site of protonation in the gas phase. In solution, the same trend is expected to hold, with the piperidinyl nitrogen being the more basic center. The pKa of the conjugate acid of piperidine is around 11.2, while that of benzonitrile is approximately -10. This vast difference in basicity means that under physiological conditions, the piperidine nitrogen will be predominantly protonated, while the nitrile nitrogen will remain unprotonated.

| Nitrogen Center | Estimated Proton Affinity (kcal/mol) | Estimated pKa of Conjugate Acid |

| Piperidine Nitrogen | ~225 | ~11.2 |

| Nitrile Nitrogen | ~190 | ~-10 |

Molecular Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations and conformational analysis provide insights into the flexibility and preferred shapes of this compound, which are crucial for understanding its interactions with biological targets.

The piperidine ring is not planar and exists in various puckered conformations, with the chair conformation being the most stable. rsc.org In substituted piperidines, the substituents can adopt either an axial or equatorial position. For a 3-substituted piperidine like the one in the title compound, the substituent (the -O-benzonitrile group) can exist in either an axial or equatorial orientation.

Computational studies on similar systems suggest that the equatorial conformation is generally more stable due to reduced steric hindrance. researchgate.netrsc.orgnih.gov However, the energy difference between the axial and equatorial conformers is often small, and both may be populated at room temperature. The interconversion between these chair conformations occurs via higher-energy twist-boat and boat transition states.

| Conformation | Relative Stability | Key Feature |

| Equatorial Chair | Most Stable | Substituent points away from the ring |

| Axial Chair | Less Stable | Substituent points perpendicular to the ring plane |

| Twist-Boat/Boat | Transition States | Higher energy, facilitate interconversion |

The ethereal linkage (C-O-C) between the piperidine ring and the benzonitrile moiety introduces additional conformational flexibility. Rotation around the C-O and O-aryl bonds will lead to different spatial arrangements of the two ring systems.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Comparative Docking with Related Benzonitrile-Piperidine Scaffolds

Comparative docking studies are instrumental in understanding structure-activity relationships (SAR). By comparing the docking poses and scores of this compound with its analogs, researchers can infer the impact of structural modifications on target binding. For example, the introduction of a fluorine atom to the benzonitrile ring can alter the electronic properties and potentially enhance binding affinity or metabolic stability.

In broader studies of piperidine-containing scaffolds, iterative medicinal chemistry efforts, guided by computational docking, have led to the optimization of lead compounds. nih.gov For instance, exploring modifications on the piperidine ring and other parts of the scaffold helps in identifying more potent and selective inhibitors for specific targets like the presynaptic choline (B1196258) transporter (CHT). nih.gov Comparing the docking results of a series of analogs, such as benzoheterocyclic 4-aminoquinolines, allows for the identification of key structural features that lead to improved binding energies. unar.ac.id Such analyses have shown that even minor changes, like the position of a substituent, can significantly alter the binding mode and affinity. nih.gov

In Silico ADME Prediction for Research Prioritization (excluding clinical relevance)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early-stage drug discovery research for prioritizing compounds with favorable pharmacokinetic properties.

Computational Lipophilicity (LogP) and Polarity (TPSA) Assessments

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and topological polar surface area (TPSA) are key descriptors for predicting a molecule's pharmacokinetic behavior. nih.gov LogP is a measure of a compound's hydrophobicity and influences its absorption and distribution. nih.gov TPSA is calculated from the surface contributions of polar fragments and is a good indicator of a molecule's permeability. nih.gov

For this compound, the predicted XlogP is 1.7. uni.lu Various computational tools are available to predict LogP, and their accuracy can be assessed by comparing the results with experimental data. researchgate.net TPSA is another critical parameter, and its value, along with LogP, is often used in "drug-likeness" rules, such as the "3/75 rule" (ClogP ≤ 3, TPSA ≥ 75 Ų), to prioritize compounds with a higher probability of favorable in vivo outcomes. nih.gov

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| XlogP | 1.7 | PubChem uni.lu |

Note: The predicted values can vary depending on the algorithm and software used.

Permeability Prediction Models for Research Applications (e.g., blood-brain barrier for CNS research)

The ability of a compound to cross the blood-brain barrier (BBB) is critical for CNS-targeted research. In silico models are widely used to predict BBB penetration. nih.govresearchgate.net These models often use physicochemical descriptors like LogP, TPSA, and molecular weight to estimate the logBB (logarithm of the brain/blood concentration ratio). researchgate.netdu.ac.bd

For piperidine-containing compounds, in silico predictions have been used to assess their potential to cross the BBB. nih.gov Generally, compounds with high lipophilicity and low TPSA are more likely to permeate the BBB. nih.gov The prediction of whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp) is also important, as this can limit brain penetration. nih.gov Several computational models are available to predict BBB permeability, and their predictions can be correlated with in vitro data from cell-based assays. nih.gov

Reaction Mechanism Studies and Pathway Prediction

Theoretical studies can provide valuable insights into the reaction mechanisms and potential synthetic pathways for a given compound. For instance, Density Functional Theory (DFT) can be used to study the mechanism of cycloaddition reactions involving benzonitrile oxides, providing details on the transition states and regioselectivity. researchgate.net

The synthesis of this compound and its analogs often involves nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. nih.gov Computational methods can be used to model these reaction pathways, predict the feasibility of different synthetic routes, and understand the factors influencing reaction outcomes. For example, theoretical calculations can help elucidate the role of catalysts and solvents in a reaction. researchgate.net These studies can aid in optimizing reaction conditions and exploring novel synthetic strategies.

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound typically involves the formation of an ether linkage between a piperidinol derivative and a benzonitrile moiety. A common and efficient method for constructing such an ether bond is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com In the context of this compound, this would likely involve the reaction of 3-hydroxypiperidine (B146073) (or a protected form) with 4-fluorobenzonitrile (B33359) or a similar substrate with a good leaving group at the para position.

The transition state of this SN2 reaction is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Computational studies, often employing Density Functional Theory (DFT), can elucidate the geometry and energetics of this transient species. researchgate.netresearchgate.net For the reaction between the alkoxide of 3-hydroxypiperidine and 4-fluorobenzonitrile, the transition state would feature a pentacoordinate carbon atom at the 4-position of the benzonitrile ring. In this arrangement, the oxygen atom of the piperidinol alkoxide forms a partial bond to the carbon, while the bond to the fluorine atom is partially broken.

Table 1: Hypothetical Transition State Parameters for the Synthesis of this compound via Williamson Ether Synthesis

| Parameter | Description | Predicted Value/Characteristic |

| C-O Bond Distance | The distance between the carbon of the benzonitrile ring and the oxygen of the piperidinol. | Elongated compared to the final product, but shorter than the sum of the van der Waals radii. |

| C-F Bond Distance | The distance between the carbon of the benzonitrile ring and the fluorine leaving group. | Significantly elongated compared to the starting material. |

| O-C-F Bond Angle | The angle formed by the incoming nucleophile, the central carbon, and the leaving group. | Approaching 180°, characteristic of an SN2 transition state. |

| Charge Distribution | The negative charge is delocalized over the incoming oxygen and the outgoing fluorine atom. | The piperidinol oxygen will have a partial negative charge, as will the fluorine atom. |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | This value would be calculated using computational methods and would determine the reaction rate. |

This table is based on the general principles of SN2 reactions and would require specific DFT calculations for precise values for this particular reaction.

The nitrile group itself can be introduced through various methods, such as the Sandmeyer reaction from an aniline (B41778) precursor or nucleophilic substitution on an aryl halide. Each of these reactions would have a distinct and analyzable transition state. For instance, in a Sandmeyer reaction, the transition state would involve the displacement of dinitrogen by a cyanide nucleophile, a process that can be modeled to understand the reaction's kinetics and regioselectivity.

Mechanistic Insights into Chemical Transformations of the Compound

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the piperidine ring, the ether linkage, and the benzonitrile moiety. Computational studies can provide a detailed understanding of the mechanisms of various transformations this compound might undergo.

The piperidine nitrogen is a nucleophilic and basic center, making it susceptible to reactions such as N-alkylation and N-acylation . researchgate.net Computational analysis of the N-alkylation of piperidine reveals the reaction mechanism and factors influencing its rate. researchgate.net For this compound, the transition state for N-alkylation would involve the nitrogen lone pair attacking an electrophile, leading to a tetrahedral intermediate. The energy barrier for this process can be calculated to predict the reactivity of the piperidine nitrogen.

The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to an amine. The hydrolysis of aromatic nitriles can be either acid- or base-catalyzed. numberanalytics.comchemistrysteps.comlibretexts.org DFT studies can model the step-wise mechanism, including the initial nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by proton transfers to form the amide intermediate and subsequently the carboxylic acid. researchgate.net These calculations can elucidate the rate-determining step and the influence of the para-alkoxy substituent on the reaction rate.

Table 2: Potential Chemical Transformations of this compound and Mechanistic Insights

| Transformation | Reacting Group | Mechanistic Insights from Theoretical Studies |

| N-Alkylation | Piperidine Nitrogen | SN2 reaction with an alkyl halide. The transition state involves the formation of a new C-N bond and breaking of the C-X bond. The activation energy can be calculated to determine reactivity. |

| Nitrile Hydrolysis | Nitrile Group | Can proceed via acid or base catalysis. DFT calculations can model the multi-step process, including the formation of an amide intermediate and the final carboxylic acid. researchgate.netchemistrysteps.com |

| Nitrile Reduction | Nitrile Group | Reduction with agents like LiAlH4 proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. numberanalytics.com |

| Electrophilic Aromatic Substitution | Benzene (B151609) Ring | The alkoxy group is an activating, ortho-, para-director. The nitrile group is a deactivating, meta-director. Computational studies can predict the most likely position for electrophilic attack by analyzing the stability of the Wheland intermediate (sigma complex). masterorganicchemistry.commasterorganicchemistry.com |

The aromatic ring of this compound is activated by the electron-donating piperidinyloxy group and deactivated by the electron-withdrawing nitrile group. The piperidinyloxy group is an ortho, para-director, while the nitrile group is a meta-director. Computational studies, particularly the analysis of electrostatic potential maps and the stability of the sigma complex (Wheland intermediate), can predict the regioselectivity of electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com These calculations would likely show that electrophilic attack is favored at the positions ortho to the activating piperidinyloxy group.

Preclinical Biological and Pharmacological Research of 4 3 Piperidinyloxy Benzonitrile

Receptor Binding and Enzyme Inhibition Studies

Intensive searches of scientific literature and databases have revealed a significant lack of specific preclinical data for 4-(3-Piperidinyloxy)benzonitrile across a range of biological targets. The following sections summarize the findings for each specified area of investigation.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is linked to numerous diseases, making them a major focus of drug discovery. ed.ac.uk While the benzonitrile (B105546) chemical group is present in some molecules investigated as kinase inhibitors, such as certain checkpoint kinase 1 (Chk1) inhibitors nih.gov, a comprehensive search of public domain research reveals no specific studies evaluating this compound for its activity as a kinase inhibitor. There is no available data regarding its binding affinity, inhibitory concentrations (IC50), or selectivity profile against any known kinase.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a key role in the central and peripheral nervous systems. nih.gov Modulation of these receptors is a therapeutic strategy for various neurological disorders. Although ligands targeting nAChRs have been developed nih.govnih.gov, there is no published research specifically investigating the interaction of this compound with any subtype of the nicotinic acetylcholine receptor family. Data on its potential agonist or antagonist activity, binding affinity, or functional modulation at these receptors is not available.

The histamine (B1213489) H3 receptor (H3R), a G-protein coupled receptor primarily found in the central nervous system, is a target for cognitive and sleep-wake disorders. wikipedia.org A therapeutic approach for neurodegenerative diseases like Alzheimer's involves dual-acting ligands that combine H3R antagonism with the inhibition of cholinesterases (AChE and BuChE). nih.govnih.gov Research has been conducted on various 4-oxypiperidine ethers and related structures for these dual activities. nih.gov However, specific studies detailing the binding affinity (Ki) or functional antagonism of this compound at the H3 receptor have not been found. Similarly, its inhibitory profile and potency (IC50) against acetylcholinesterase or butyrylcholinesterase are not documented in the available literature.

Tyrosinase and urease are enzymes targeted for conditions related to hyperpigmentation and infections, respectively. nih.govnih.gov While various chemical scaffolds, such as pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides, have been synthesized and tested for their inhibitory effects on these enzymes nih.govnih.gov, there are no publicly accessible reports on whether this compound has been assayed for inhibitory activity against tyrosinase, urease, or other similar enzymes.

G-protein coupled receptors (GPCRs) represent the largest family of membrane receptors and are targets for a substantial portion of modern pharmaceuticals. nih.gov Drug discovery efforts often involve screening compounds against panels of GPCRs to identify new leads or assess selectivity. nih.gov The histamine H3 receptor is itself a GPCR. wikipedia.org Despite the importance of this target class, no data from broad GPCR screening panels that include this compound has been published. Therefore, its binding profile and activity across the wider GPCR family remain uncharacterized in the public domain.

Cellular Assays for Biological Activity

Cellular assays are fundamental in preclinical research to determine if a compound's activity at a molecular target translates into a functional response in a biological system. These assays can measure various endpoints, including changes in second messengers (e.g., cAMP), enzyme activation, or cell proliferation. nih.gov While numerous cellular assay techniques exist, a search of the scientific literature yielded no specific studies that have reported the results of this compound in any cell-based assay. Consequently, its cellular permeability, functional efficacy, and potential cytotoxicity are undocumented.

In Vitro Studies on Specific Cell Lines (e.g., anti-proliferative effects in cancer cell models)

There is a lack of specific studies detailing the anti-proliferative effects of this compound on cancer cell lines. However, the broader classes of benzonitrile and piperidine (B6355638) derivatives have been the subject of extensive anticancer research.

Benzonitrile derivatives have shown notable anti-proliferative activity across various cancer cell lines. For instance, certain halogenated benzonitrile compounds have been investigated for their potential as antitumor agents. A Chinese patent discloses the application of benzonitrile compounds in preparing antitumor drugs, noting their inhibitory effects on human lung cancer (A549) and human leukemia (HL-60) cell lines. google.com Similarly, novel cyanobenzofuran derivatives have demonstrated broad-spectrum activity against liver (HePG2), colon (HCT-116), and breast (MCF-7) cancer cell lines. semanticscholar.org Studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgnih.govtriazine sulfonamides, another class of nitrile-containing heterocycles, revealed strong cytotoxic effects against HeLa (cervical cancer), HCT 116, PC-3 (prostate cancer), and BxPC-3 (pancreatic cancer) cell lines, with IC₅₀ values in the low micromolar range. nih.gov

The piperidine moiety is also a common scaffold in molecules designed for anticancer activity. researchgate.net Piperine, an alkaloid containing a piperidine ring, has been reported to induce apoptosis and inhibit the growth of various cancer cells. nih.govresearchgate.net The anticancer potential of piperidine is linked to its ability to modulate crucial signaling pathways involved in cancer progression. nih.gov

Table 1: Anti-proliferative Activity of Structurally Related Benzonitrile and Piperidine Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Cyanobenzofuran derivative 2 | HePG2 | 23.67 | semanticscholar.org |

| Cyanobenzofuran derivative 2 | HCT-116 | 8.81 | semanticscholar.org |

| Cyanobenzofuran derivative 2 | MCF-7 | 8.36 | semanticscholar.org |

| Cyanobenzofuran derivative 8 | HePG2 | 16.08 | semanticscholar.org |

| Cyanobenzofuran derivative 8 | HCT-116 | 13.85 | semanticscholar.org |

| Cyanobenzofuran derivative 8 | MCF-7 | 17.28 | semanticscholar.org |

| Pyrazolo[3,4-b]pyridine 9a | HeLa | 2.59 | nih.gov |

| Pyrazolo[3,4-b]pyridine 14g | MCF-7 | 4.66 | nih.gov |

| Pyrazolo[3,4-b]pyridine 14g | HCT-116 | 1.98 | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate the potential for anti-proliferative activity.

Investigation of Intracellular Signaling Pathway Modulation

The specific intracellular signaling pathways modulated by this compound have not been documented. However, research into its core components offers potential mechanisms of action.

Compounds containing a piperidine ring have been shown to influence several key signaling pathways critical for cancer cell survival and proliferation. nih.gov These include the NF-κB, PI3K/Akt, and STAT-3 pathways. nih.gov Modulation of these pathways can lead to the inhibition of cell migration and cell cycle arrest, ultimately inducing apoptosis (programmed cell death) in cancer cells. nih.gov For example, certain cyanobenzofuran derivatives have been found to induce apoptosis by significantly increasing the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. semanticscholar.org Other related pyridine (B92270) derivatives have been shown to arrest the cell cycle in the G2/M phase and induce apoptosis by inhibiting cyclin-dependent kinases such as CDK2 and/or CDK9. nih.gov

The benzonitrile group may also contribute to biological activity by interacting with cellular machinery. Studies on benzonitrile itself have demonstrated that it can interfere with the assembly of microtubules, which are essential for cell division. nih.gov This interference leads to aneugenic effects, which can disrupt mitosis and trigger cell death. nih.gov

Table 2: Potential Intracellular Signaling Pathways Modulated by Related Compounds

| Signaling Pathway / Target | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Caspase-3 | Cyanobenzofuran derivatives | Increased levels, inducing apoptosis | semanticscholar.org |

| CDK2 / CDK9 | Pyrazolo[3,4-b]pyridine derivatives | Inhibition, leading to cell cycle arrest | nih.gov |

| Tubulin Assembly | Benzonitrile | Inhibition, leading to aneugenic effects | nih.gov |

This table summarizes signaling pathways affected by compounds structurally related to this compound.

Assessment of Antimicrobial Research Potential in Microorganism Strains

While there are no specific reports on the antimicrobial activity of this compound, compounds featuring the piperidinyloxy or piperidine scaffold have been evaluated for such properties.

A study on novel oxazolidinone derivatives where the morpholino group of the antibiotic linezolid (B1675486) was replaced with a piperidinyloxy moiety demonstrated activity against a range of susceptible and resistant Gram-positive bacteria. nih.gov This suggests that the piperidinyloxy group can be a viable component in the design of new antibacterial agents.

Furthermore, various piperidine derivatives have been synthesized and tested against diverse microbial strains. For example, certain halogenated benzene (B151609) derivatives substituted with piperidine showed inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae) bacteria, as well as the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov Other research has focused on the antimicrobial potential of piperidine derivatives against plant pathogens. nih.gov Additionally, piperine, a well-known piperidine alkaloid, has shown notable activity against Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com

Table 3: Antimicrobial Activity of Structurally Related Piperidine Derivatives

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2,6-dipiperidino-1,4-dihalogenobenzenes | S. aureus ATCC 25923 | 32-512 | nih.gov |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | B. subtilis ATCC 6633 | 32-512 | nih.gov |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | E. coli ATCC 11230 | 32-512 | nih.gov |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | C. albicans | 32-512 | nih.gov |

| Triazolo[4,3-a]pyrazine derivative 2e | S. aureus | 32 | mdpi.com |

This table shows the antimicrobial activity of compounds containing a piperidine moiety, indicating the potential for this functional group.

In Vitro and Ex Vivo Organ/Tissue Level Research

Studies on Isolated Tissue Preparations for Receptor Activity

Specific studies on this compound using isolated tissue preparations to determine receptor activity have not been identified in the scientific literature. However, the piperidine ether structural motif is a key feature in many ligands designed for various G-protein coupled receptors (GPCRs) and other central nervous system targets.

Research on 4-oxypiperidine ethers has shown that this class of compounds can act as potent antagonists at the histamine H₃ receptor (H₃R). nih.gov These studies often employ radioligand displacement assays using preparations from brain tissue to determine the binding affinity of the compounds. For instance, compound ADS031, a 4-oxypiperidine ether, displayed a high affinity for the human H₃R with a Kᵢ value of 12.5 nM. nih.gov

Similarly, a class of piperidine ethers has been developed as selective orexin (B13118510) receptor antagonists (SORAs). nih.gov Lead compounds from this series showed sub-nanomolar binding affinity and functional potency at the orexin 2 receptor (OX₂R) while maintaining high selectivity over the orexin 1 receptor (OX₁R). nih.gov Furthermore, piperidine derivatives have been identified as high-affinity dual antagonists for the histamine H₃ and sigma-1 (σ₁) receptors, indicating the versatility of the piperidine scaffold in targeting multiple receptor systems. acs.orgacs.org

Table 4: Receptor Activity of Structurally Related Piperidine Ether Derivatives

| Compound Class | Receptor Target | Activity | Kᵢ (nM) | Reference |

|---|---|---|---|---|

| 4-Oxypiperidine Ether (ADS031) | Histamine H₃ | Antagonist | 12.5 | nih.gov |

| Piperidine Ether (PE-6) | Orexin 2 (OX₂R) | Antagonist | <1 | nih.gov |

| Piperidine Derivative (Compound 11) | Histamine H₃ | Antagonist | 6.2 | nih.gov |

This table presents receptor binding data for analogous piperidine ether compounds, highlighting the potential for receptor-level activity.

Exploratory Studies in Primary Cell Cultures or Organoid Models

Currently, there are no published exploratory studies that utilize this compound in primary cell cultures or organoid models. These advanced in vitro systems, which more closely mimic the complex three-dimensional structure and physiology of human tissues, are becoming increasingly important in preclinical research. nih.gov

Organoid models, derived from patient tissues, are particularly valuable for disease modeling and drug screening. nih.govnih.gov For example, organoids have been successfully established for gastroenteropancreatic neuroendocrine carcinomas, allowing for chemosensitivity testing that paralleled clinical responses in patients. nih.gov Such models could be instrumental in future studies to evaluate the efficacy and selectivity of novel compounds like this compound.

Primary cell cultures are also crucial for assessing the selectivity of potential drug candidates. In the development of novel antiproliferative agents, for instance, compounds are often tested on normal, non-cancerous primary cells, such as peripheral blood mononuclear cells (PBMCs), to ensure they selectively target cancer cells while minimizing toxicity to healthy cells. mdpi.com Future preclinical evaluation of this compound would likely involve these types of primary cell culture assays to establish a therapeutic window. The absence of data in this area represents a significant gap in the understanding of this compound's preclinical profile.

Preclinical Pharmacokinetic and Metabolic Research Research Focus

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are essential early-stage screens to estimate how quickly a compound is metabolized by the liver, the primary site of drug metabolism. These assays typically involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, and monitoring its disappearance over time. sigmaaldrich.com

Identification of Metabolic Pathways and Enzyme Involvement (e.g., Phase I hydroxylation, dealkylation)

The primary goal of these studies is to identify the major metabolic pathways a compound undergoes. For a molecule like 4-(3-Piperidinyloxy)benzonitrile, potential Phase I metabolic reactions could include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the piperidine (B6355638) or benzene (B151609) ring.

N-dealkylation: Cleavage of the ether linkage at the piperidine ring.

Oxidation: Further oxidation of the piperidine ring.

These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes. chemistree.com.sgnih.gov To identify the specific CYP isoforms involved (e.g., CYP3A4, CYP2D6), further experiments with recombinant human CYP enzymes or specific chemical inhibitors would be conducted. wuxiapptec.com Understanding which enzymes are responsible for metabolism is crucial for predicting potential drug-drug interactions. nih.gov

Metabolite Identification and Characterization in Research Matrices

Following incubation in in vitro systems, analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to detect and identify the metabolites formed. By comparing the mass spectra of the parent compound with the new peaks that appear over time, the chemical structures of the metabolites can be elucidated. This process confirms the metabolic pathways proposed in the preceding step.

Representative Data Table for In Vitro Metabolic Stability

| Test System | Parameter | Value |

|---|---|---|

| Human Liver Microsomes | Half-life (t½, min) | > 60 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | < 5 | |

| Rat Hepatocytes | Half-life (t½, min) | 45 |

| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | 15 |

This table presents hypothetical data for illustrative purposes.

Preliminary Pharmacokinetic Profiling in In Vitro Systems

Plasma Protein Binding Research

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site. nih.govsigmaaldrich.com Only the unbound (free) fraction of a drug is generally considered pharmacologically active. nih.gov Equilibrium dialysis, ultrafiltration, and ultracentrifugation are common methods to determine the percentage of a compound bound to plasma proteins from different species (e.g., mouse, rat, dog, human). wuxiapptec.comsigmaaldrich.com

Representative Data Table for Plasma Protein Binding

| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |

|---|---|---|

| Mouse | 85.2 | 0.148 |

| Rat | 88.5 | 0.115 |

| Dog | 92.1 | 0.079 |

| Human | 90.7 | 0.093 |

This table presents hypothetical data for illustrative purposes.

Permeability and Transport Studies in Cell-Based Models

To assess the potential for oral absorption, the permeability of a compound is evaluated using cell-based models that mimic the intestinal barrier, such as the Caco-2 cell line. mdpi.com These cells form a monolayer that drugs must cross. The apparent permeability coefficient (Papp) is measured in both directions (apical to basolateral and basolateral to apical) to determine the rate of transport and to identify if the compound is a substrate of efflux transporters like P-glycoprotein. nih.govresearchgate.net

Representative Data Table for Caco-2 Permeability

| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |

|---|---|---|

| A -> B | 15.2 | 1.2 |

| B -> A | 18.2 |

This table presents hypothetical data for illustrative purposes. An efflux ratio of less than 2 generally suggests that the compound is not a significant substrate for efflux transporters.

Investigative Research on Biodistribution in Preclinical Models (non-human)

Biodistribution studies in preclinical animal models (e.g., mice or rats) are conducted to understand how a compound and its metabolites distribute throughout the body's tissues and organs after administration. thermofisher.comnih.gov These studies often involve administering a radiolabeled version of the compound and measuring its concentration in various tissues at different time points. nih.gov This information is critical for identifying potential target tissues for efficacy and for assessing potential off-target accumulation that could lead to toxicity. nih.gov

Representative Data Table for Tissue Distribution in Rats (2 hours post-dose)

| Tissue | Concentration (ng-eq/g) | Tissue-to-Plasma Ratio |

|---|---|---|

| Blood | 150 | 0.75 |

| Plasma | 200 | 1.0 |

| Brain | 50 | 0.25 |

| Heart | 450 | 2.25 |

| Kidney | 2500 | 12.5 |

| Liver | 3000 | 15.0 |

| Lung | 1200 | 6.0 |

This table presents hypothetical data for illustrative purposes, showing the concentration of the compound in various tissues relative to its concentration in plasma.

Tissue Distribution Studies

There is no published data from studies in animal models detailing the tissue distribution of this compound. Consequently, information regarding its concentration in various organs such as the liver, kidneys, lungs, or its ability to penetrate the blood-brain barrier is not publicly documented. Without such studies, the extent of its distribution and potential accumulation in specific tissues remains unknown.

Excretion Pathways in Research Animals

Similarly, research delineating the excretion pathways of this compound in any animal model has not been published. The routes of elimination, whether through renal (urine) or hepatic (feces) pathways, have not been characterized. Furthermore, there is no information on the extent to which the compound is metabolized before excretion or if it is eliminated largely unchanged. The lack of such data prevents a full understanding of its clearance mechanisms from the body.

Analytical Methodologies for Research of 4 3 Piperidinyloxy Benzonitrile

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 4-(3-Piperidinyloxy)benzonitrile from complex mixtures, ensuring its purity and enabling detailed analysis.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound in research samples. Developing a robust HPLC method is crucial for obtaining accurate and reproducible results.

Method development often involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For piperidine-containing compounds, C18 columns are commonly employed. sielc.comnih.govresearchgate.netgoogle.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comgoogle.comsielc.com The choice of buffer, often a phosphate (B84403) or acetate (B1210297) buffer, and the pH of the mobile phase are critical for achieving good peak shape and resolution, especially for basic compounds like those containing a piperidine (B6355638) moiety. google.comsielc.com The addition of modifiers like trifluoroacetic acid can also be used to improve peak symmetry for basic analytes. sielc.com

For the analysis of benzonitrile (B105546) and its derivatives, UV detection is commonly used, with the detection wavelength set to an absorbance maximum of the benzonitrile chromophore, for instance, around 210 nm or 254 nm. google.comsielc.com The method must be validated according to established guidelines to ensure its linearity, precision, accuracy, and robustness. nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for Benzonitrile and Piperidine Derivatives

| Parameter | Example Condition | Rationale/Reference |

| Column | C18, 250 x 4.6 mm, 5 µm | Common for reversed-phase separation of organic molecules. nih.govresearchgate.netgoogle.com |

| Mobile Phase | Acetonitrile and 0.01M Phosphate Buffer (pH adjusted) | Provides good separation for many organic compounds. sielc.comgoogle.com |

| Elution | Isocratic or Gradient | Gradient elution can be useful for separating complex mixtures. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. nih.govgoogle.com |

| Detection | UV at 254 nm | Benzonitrile has strong UV absorbance at this wavelength. google.com |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. google.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be performed on its more volatile derivatives. jfda-online.com The polarity of piperidine can lead to poor peak shape and tailing in GC analysis; therefore, derivatization is often a necessary step to convert it into a less polar and more volatile compound. oup.comgoogle.com

Common derivatization reagents for amines like the piperidine moiety include acylating agents such as pentafluorobenzoyl chloride or acetic anhydride (B1165640), and silylating agents. oup.comgoogle.com For instance, reaction with pentafluorobenzoyl chloride can create a stable derivative with good chromatographic properties. oup.com Headspace GC is another approach, particularly for analyzing residual piperidine, where heating the sample in a sealed vial allows for the analysis of volatile components in the vapor phase. google.comchromforum.org

The GC system is typically equipped with a capillary column, such as a DB-5 or CP-Sil-5CB, and a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. oup.comgoogle.com

Table 2: Example GC Derivatization and Analysis Approach

| Step | Method | Purpose/Reference |

| Derivatization Agent | Pentafluorobenzoyl chloride (PFBCl) | To increase volatility and improve peak shape of the piperidine moiety. oup.com |

| Reaction Conditions | 60°C for 40 minutes | To ensure complete derivatization. oup.com |

| GC Column | WCOT fused-silica CP-Sil-5CB-MS capillary column | Provides good separation for a wide range of organic compounds. oup.com |

| Injector Temperature | 280°C | Ensures complete volatilization of the derivative. oup.com |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS) | NPD for sensitive detection of nitrogen-containing compounds; MS for identification. oup.com |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the 3-position of the piperidine ring, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. researchgate.net This is particularly important in pharmaceutical research, as enantiomers can exhibit different pharmacological activities.

Direct separation of enantiomers is often achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of chiral compounds. nih.govnih.gov For example, a Chiralpak AD-H column, which is an amylose-based CSP, has been successfully used for the separation of derivatized piperidine enantiomers. nih.gov

The mobile phase in chiral chromatography can be normal-phase (e.g., hexane (B92381)/isopropanol) or polar organic mode (e.g., pure short alcohols), and its composition significantly influences the separation. nih.govnih.gov In some cases, pre-column derivatization of the analyte with a chiral or achiral reagent is necessary to enhance separation or to introduce a chromophore for UV detection. nih.gov For instance, derivatization of piperidin-3-amine (B1201142) with para-toluene sulfonyl chloride has been used to facilitate its chiral separation. nih.gov

Advanced Spectroscopic and Spectrometric Methods

Beyond chromatography, advanced spectroscopic and spectrometric techniques provide in-depth structural information and are crucial for purity determination and metabolite identification.

Quantitative NMR (qNMR) for Purity and Reaction Monitoring

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a reference standard of the analyte itself. youtube.comnih.govresearchgate.net The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. researchgate.net

For the purity assessment of this compound, a ¹H qNMR experiment would be performed. A certified internal standard with a known purity is added in a precise amount to a known amount of the sample. acs.org The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a signal from the internal standard. Signals from the aromatic protons on the benzonitrile ring or the protons on the piperidine ring could potentially be used for quantification, provided they are free from overlap with other signals. chemicalbook.comwikipedia.orgyoutube.com qNMR is also an excellent tool for monitoring the progress of chemical reactions by analyzing the relative ratios of starting materials, intermediates, and products over time. nih.gov

Table 3: Key Considerations for qNMR Purity Assay

| Parameter | Requirement | Rationale/Reference |

| Internal Standard | High purity, stable, non-reactive, signals do not overlap with analyte signals. | To ensure accurate quantification. acs.org |

| Solvent | Deuterated solvent that dissolves both analyte and standard. | To provide a lock signal and minimize solvent proton signals. |

| Analyte Signal | Well-resolved, baseline-separated signal from a known number of protons. | For accurate integration. |

| Relaxation Delay (d1) | Sufficiently long (typically 5-7 times the longest T1) | To ensure complete relaxation of all nuclei for accurate quantification. |

| Data Processing | Careful phasing and baseline correction. | Critical for accurate integration of NMR signals. researchgate.net |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling and Identification in Research Matrices

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for metabolite profiling and identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for identifying metabolites in complex biological matrices like urine or plasma. nih.govyoutube.comrsc.orgfda.gov.tw After separation by LC, the metabolites are ionized, typically using electrospray ionization (ESI), and then analyzed by a tandem mass spectrometer. The first mass analyzer selects the precursor ion (the protonated or deprotonated metabolite), which is then fragmented in a collision cell. The second mass analyzer then separates the resulting product ions, generating a characteristic fragmentation pattern (product ion spectrum) that can be used for structural elucidation. nih.govyoutube.com For piperidine-containing drugs, common metabolic pathways include hydroxylation on the piperidine ring or the aromatic ring, and N-oxidation. nih.gov Isotope-labeled versions of the parent drug can be used to help distinguish between isomeric metabolites. nih.gov